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molecular formula C2H3Br3O B1683020 2,2,2-Tribromoethanol CAS No. 75-80-9

2,2,2-Tribromoethanol

Cat. No. B1683020
M. Wt: 282.76 g/mol
InChI Key: YFDSDPIBEUFTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009294

Procedure details

Tribromoethanol (43.8 parts) was converted to the corresponding chloroformate by reaction with 40 parts of phosgene in the presence of a stoichiometric amount of base. The purified intermediate was reacted with an excess of sodium azide to produce the β,β,β-tribromoethyl azidoformate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([Br:5])([Br:4])[Br:3].Cl[C:8]([O-:10])=O.C(Cl)(Cl)=O.[N-:15]=[N+:16]=[N-:17].[Na+]>>[N:15]([C:8]([O:6][CH2:1][C:2]([Br:5])([Br:4])[Br:3])=[O:10])=[N+:16]=[N-:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(Br)(Br)Br)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C(=O)OCC(Br)(Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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